molecular formula C12H13NO B182806 4-(1h-Indol-3-yl)butan-2-one CAS No. 5541-89-9

4-(1h-Indol-3-yl)butan-2-one

Cat. No. B182806
CAS RN: 5541-89-9
M. Wt: 187.24 g/mol
InChI Key: ZJCUUXGLZWBCIL-UHFFFAOYSA-N
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Description

“4-(1h-Indol-3-yl)butan-2-one” is also known as “3-(3-Oxobutyl)-1H-indole”. It has the empirical formula C12H13NO and a molecular weight of 187.24 . It is a solid substance with a melting point of 92-97 °C .


Synthesis Analysis

A multicomponent approach was developed for the synthesis of furan-2 (5 H )-one derivative containing indole fragments . This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The synthetic utility of the prepared furan-2 (5 H )-one was demonstrated by condensation with 4-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-(1h-Indol-3-yl)butan-2-one” can be represented by the SMILES string CC(=O)CCc1c[nH]c2ccccc12 .


Physical And Chemical Properties Analysis

“4-(1h-Indol-3-yl)butan-2-one” is a solid substance with a melting point of 92-97 °C . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

  • Antiviral : Some indole derivatives have been reported as antiviral agents .
  • Anti-inflammatory : Indole derivatives can have anti-inflammatory properties .
  • Anticancer : Some indole derivatives are being researched for their potential anticancer effects .
  • Anti-HIV : Certain indole derivatives have shown potential in anti-HIV treatments .
  • Antioxidant : Indole derivatives can act as antioxidants .
  • Antimicrobial : Some indole derivatives have antimicrobial activities .
  • Antiviral : Some indole derivatives have been reported as antiviral agents .
  • Anti-inflammatory : Indole derivatives can have anti-inflammatory properties .
  • Anticancer : Some indole derivatives are being researched for their potential anticancer effects .
  • Anti-HIV : Certain indole derivatives have shown potential in anti-HIV treatments .
  • Antioxidant : Indole derivatives can act as antioxidants .
  • Antimicrobial : Some indole derivatives have antimicrobial activities .

Safety And Hazards

“4-(1h-Indol-3-yl)butan-2-one” is classified as a combustible solid . It has a WGK of 3 , indicating that it is highly hazardous to water .

properties

IUPAC Name

4-(1H-indol-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCUUXGLZWBCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289375
Record name 4-(1h-indol-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1h-Indol-3-yl)butan-2-one

CAS RN

5541-89-9
Record name 5541-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1h-indol-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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